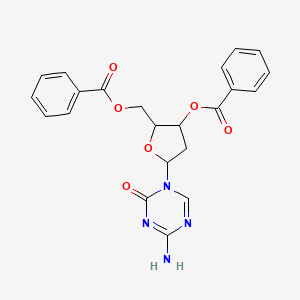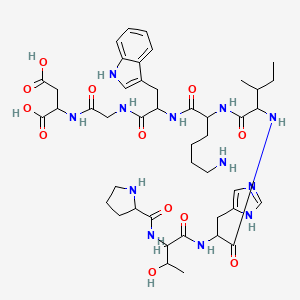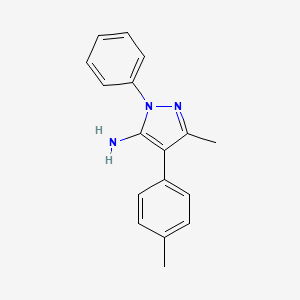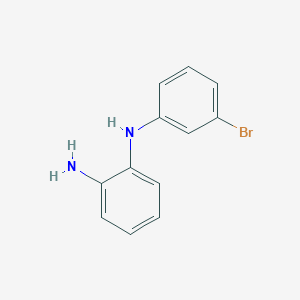
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is a complex organic compound belonging to the class of cinchona alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cinchona skeleton, followed by the introduction of the phenanthrenyloxy group at the 9-position. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenanthrenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Known for its antipyretic and analgesic effects.
Uniqueness
(8alpha,9R)-9-(9-Phenanthrenyloxy)cinchonan-6’-ol is unique due to its specific structural features, such as the phenanthrenyloxy group at the 9-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C33H30N2O2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-phenanthren-9-yloxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C33H30N2O2/c1-2-21-20-35-16-14-22(21)17-31(35)33(28-13-15-34-30-12-11-24(36)19-29(28)30)37-32-18-23-7-3-4-8-25(23)26-9-5-6-10-27(26)32/h2-13,15,18-19,21-22,31,33,36H,1,14,16-17,20H2 |
InChI-Schlüssel |
LXTIDZQXGAZSHW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OC5=CC6=CC=CC=C6C7=CC=CC=C75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


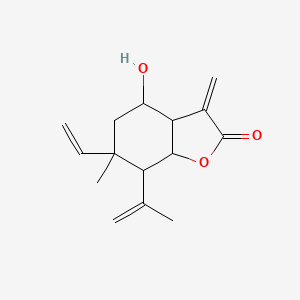

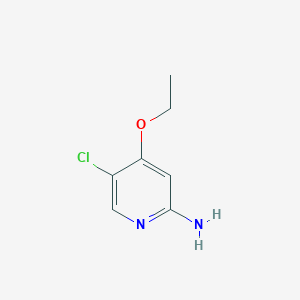



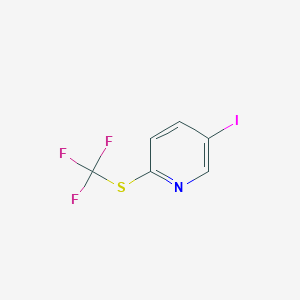
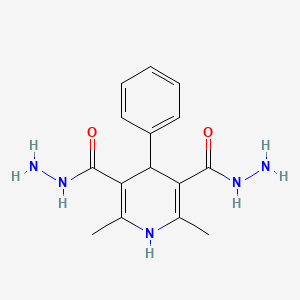
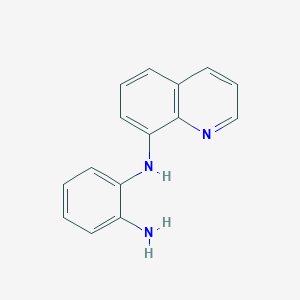
![(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B12109976.png)
